Glycidyl Linolenate-d5

Food safety Contaminant analysis LC–MS method validation

Glycidyl Linolenate-d5 (CAS 1287393-54-7) is a deuterium-labeled stable isotope analog of Glycidyl Linolenate, a glycidol ester of α-linolenic acid. With a molecular formula of C21H29D5O3 and a molecular weight of 339.52 g/mol, this compound features five deuterium atoms incorporated into the glycidyl moiety.

Molecular Formula C21H34O3
Molecular Weight 339.531
CAS No. 1287393-54-7
Cat. No. B587341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycidyl Linolenate-d5
CAS1287393-54-7
Synonyms(9Z,12Z,15Z)-9,12,15-Octadecatrienoic Acid 2-Oxiranylmethyl Ester-d5;  _x000B_Linolenic Acid Glycidyl Ester-d5; 
Molecular FormulaC21H34O3
Molecular Weight339.531
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCCCCC(=O)OCC1CO1
InChIInChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h3-4,6-7,9-10,20H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-/i18D2,19D2,20D
InChIKeySGFJJNBUMXQSMU-IMUSMWQLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycidyl Linolenate-d5 (CAS 1287393-54-7): Deuterated Stable Isotope for Glycidyl Ester Quantification in Lipidomics and Food Safety


Glycidyl Linolenate-d5 (CAS 1287393-54-7) is a deuterium-labeled stable isotope analog of Glycidyl Linolenate, a glycidol ester of α-linolenic acid . With a molecular formula of C21H29D5O3 and a molecular weight of 339.52 g/mol, this compound features five deuterium atoms incorporated into the glycidyl moiety . It is primarily employed as a surrogate internal standard in liquid chromatography–mass spectrometry (LC–MS) workflows for the accurate quantification of glycidyl linolenate in complex matrices, particularly in edible oils and lipidomics studies [1]. The compound is also recognized as a deuterated probe for tracing metabolic pathways of glycidyl esters and for studying the inhibition of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) .

Glycidyl Linolenate-d5: Why Non-Deuterated Analogs or Other Glycidyl Ester Internal Standards Are Inadequate


Generic substitution of Glycidyl Linolenate-d5 with the unlabeled compound or with deuterated standards of other glycidyl esters (e.g., Glycidyl Oleate-d5, Glycidyl Linoleate-d5) compromises the analytical validity of quantitative assays. The stable isotope label (+5 Da mass shift) is critical for the internal standard method in LC–MS, enabling precise correction for matrix effects, ion suppression, and extraction variability by co-eluting with the native analyte [1]. Using a non-deuterated standard introduces systematic bias, while employing a different glycidyl ester internal standard introduces inaccuracy due to differences in chromatographic retention, ionization efficiency, and extraction recovery [2]. For instance, method LOQ for glycidyl linolenate (300 ng/g) differs substantially from that of glycidyl linoleate (200 ng/g) and glycidyl palmitate (200 ng/g) in oil matrices, underscoring that even closely related GEs do not behave identically during sample preparation and LC–MS analysis [3].

Glycidyl Linolenate-d5 Evidence Guide: Quantified Differentiation in Analytical Performance and Metabolic Studies


Comparative Quantification Accuracy in Edible Oil Matrices Using d31-Glycidyl Palmitate as Internal Standard

In a validated LC–MS method for seven glycidyl esters in edible oils, glycidyl linolenate exhibited a method limit of quantitation (LOQ) of 300 ng/g, which is 50% higher than the LOQ for glycidyl linoleate (200 ng/g) and glycidyl palmitate (200 ng/g), indicating a matrix-specific difference in analytical sensitivity [1]. This demonstrates that even structurally similar GEs require distinct calibration and internal standardization strategies for accurate quantification [2].

Food safety Contaminant analysis LC–MS method validation

Recovery Efficiency Variance Across Glycidyl Ester Analogs in Fortified Oil Samples

Recovery experiments in refined, bleached, deodorized (RBD) palm oil fortified at 1× LOQ showed that glycidyl linolenate exhibited a mean recovery of 109.3% with a standard deviation of 2.5%, in contrast to glycidyl linoleate (126.0% ± 10.5%) and glycidyl oleate (147.5% ± 27.9%) [1]. This demonstrates that recovery efficiency is compound-specific even within the same matrix and fortification level, underscoring the necessity of using a matched internal standard to correct for such variability [2].

Analytical chemistry Method validation Food contaminant analysis

High Isotopic Purity Enables Reliable Quantification Without Signal Interference

Glycidyl Linolenate-d5 (CAS 1287393-54-7) demonstrates an isotopic purity of 98.1% with a normalized intensity distribution of 91.92% for the d5 species, as verified by mass spectrometry in a sample Certificate of Analysis . This high isotopic enrichment ensures a clean +5 Da mass shift relative to the unlabeled compound (MW 334.49), minimizing isotopic overlap and enabling unambiguous quantification in LC–MS selected ion monitoring (SIM) mode .

Stable isotope labeling Mass spectrometry Internal standard

Interlaboratory Reproducibility of Glycidyl Linolenate Quantification in Edible Oils

An interlaboratory study involving 17 collaborating laboratories from seven countries evaluated an LC–MS method for glycidyl fatty acid esters in edible oils. For samples containing >0.5 mg/kg of glycidyl linolenate, the repeatability relative standard deviation (RSDr) ranged from 6.85% to 19.88%, and the reproducibility relative standard deviation (RSDR) ranged from 16.58% to 35.52% [1]. These precision metrics establish the baseline variability expected when quantifying glycidyl linolenate using external standardization without a matched internal standard.

Collaborative study Method validation Food analysis

Glycidyl Linolenate-d5: Primary Research and Industrial Application Scenarios


Quantitative Analysis of Glycidyl Esters in Edible Oils and Processed Foods

Glycidyl Linolenate-d5 serves as an essential internal standard for the accurate quantification of glycidyl linolenate contamination in refined vegetable oils, fats, and processed foods. As demonstrated in validated LC–MS methods [1], the compound's distinct analytical behavior (LOQ 300 ng/g, recovery 109.3% ± 2.5% in palm oil) necessitates the use of a matched stable isotope standard rather than surrogate GEs to achieve acceptable accuracy and precision [2]. This application directly supports compliance with food safety monitoring programs and risk assessment studies concerning process-induced contaminants.

Metabolic Tracing of Glycidyl Ester Hydrolysis and Fate in Biological Systems

The deuterium label of Glycidyl Linolenate-d5 enables precise tracking of glycidyl linolenate metabolism, particularly its hydrolysis to glycidol and subsequent transformation in vitro and in vivo. This is critical for understanding the toxicokinetics of glycidyl esters, as studies with Glycidyl Linoleate have shown that these compounds are hydrolyzed by lipases in the gastrointestinal tract [3]. The +5 Da mass shift provided by the d5 label allows researchers to distinguish exogenously administered compound from endogenous glycidyl linolenate in lipidomics and metabolomics workflows.

Pharmacological Studies of Endocannabinoid System Modulation via MAGL/FAAH Inhibition

Glycidyl Linolenate-d5 is a deuterated analog of Glycidyl Linolenate, which has been identified as an inhibitor of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) . The d5-labeled version provides a critical tool for investigating the compound's metabolic stability, tissue distribution, and pharmacokinetic profile in preclinical models, leveraging the kinetic isotope effect (KIE) to potentially reduce biotransformation rates while maintaining therapeutic efficacy [4]. This is particularly valuable in neuroscience research targeting the endocannabinoid system for anxiety and neuroinflammation [5].

Lipidomics Method Development and Internal Standard Calibration

In targeted and untargeted lipidomics, Glycidyl Linolenate-d5 is employed as a class-specific internal standard to normalize for variations in sample preparation, chromatographic separation, and mass spectrometric ionization efficiency [6]. The compound's high isotopic purity (98.1%) and defined retention time provide a robust reference for accurate relative quantification of glycidyl ester species in complex biological matrices, facilitating the study of lipid peroxidation, oxylipin biosynthesis, and metabolic flux analyses [7].

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